2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[2-[16-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N4O10/c41-33-29-5-1-2-6-30(29)34(42)39(33)15-23-45-17-9-37-11-19-47-25-27-49-21-13-38(14-22-50-28-26-48-20-12-37)10-18-46-24-16-40-35(43)31-7-3-4-8-32(31)36(40)44/h1-8H,9-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQFIYNCJLWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CCOCCN2C(=O)C3=CC=CC=C3C2=O)CCOCCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives, which are then linked through ether bonds to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features and properties of the target compound with analogous phthalimide derivatives from the literature:
*Molecular weight calculated based on formula.
Physicochemical Properties
- Melting Points : Simple phthalimide esters () exhibit melting points between 130–163°C, influenced by substituent polarity. Chlorinated derivatives (e.g., 4d, m.p. 145–147°C ) melt higher than methoxy analogs (e.g., 4-methoxybenzoate, m.p. 130–133°C ).
- Solubility: The target compound’s crown ether moiety may enhance solubility in polar solvents (e.g., water, DMSO) compared to non-polar esters. PEG-containing derivatives () are explicitly designed for improved aqueous solubility .
Biological Activity
The compound 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The structural complexity of this compound includes multiple functional groups that may contribute to its biological activity. The presence of the isoindole core and the dioxo groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities such as:
- Anticancer Activity : Many isoindole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that isoindole-based compounds can induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : Certain derivatives are known to inhibit key enzymes involved in cancer progression and other diseases. For example, compounds with similar structures have been reported to inhibit MEK1/2 kinases, leading to reduced cell growth in leukemia cells .
Anticancer Activity
A notable study explored the anticancer properties of isoindole derivatives. The compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The IC50 values for these effects were determined to be in the low micromolar range (0.3 - 1.2 µM) for specific leukemia cell lines .
Enzyme Interaction Studies
In another study focusing on enzyme inhibition, compounds structurally related to our target were evaluated for their ability to inhibit MEK1/2 kinases. The results indicated that these compounds effectively down-regulated ERK phosphorylation in treated cells . This suggests a potential therapeutic application in targeting the MAPK pathway commonly activated in tumors.
Data Table: Biological Activities and IC50 Values
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer (Cytotoxicity) | MV4-11 (Leukemia) | 0.3 | Apoptosis induction |
| Anticancer (Cytotoxicity) | MOLM13 (Leukemia) | 1.2 | Cell cycle arrest |
| Enzyme Inhibition | MEK1/2 Kinases | 14 nmol/L | Down-regulation of ERK phosphorylation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?
- Methodological Answer : Begin with modular synthesis of the isoindole-1,3-dione moieties using phthalimide-based precursors (e.g., benzoyl chloride derivatives as acylating agents) . Use stepwise coupling of polyethylene glycol (PEG)-like ether chains via nucleophilic substitution or Mitsunobu reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance macrocyclization efficiency. Monitor intermediates using HPLC-MS and FTIR to confirm functional group integrity .
- Key Tools : NMR for tracking proton environments in macrocyclic ether-diamine cores , and X-ray crystallography for resolving stereochemical ambiguities in intermediates .
Q. How can the compound’s solubility and stability be characterized under physiological conditions?
- Methodological Answer : Perform dynamic light scattering (DLS) and UV-Vis spectroscopy to assess aggregation behavior in aqueous buffers. Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification to track degradation products. Compare results against structurally similar phthalimide derivatives to identify stability trends .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s host-guest interactions with metal ions or biomolecules?
- Methodological Answer : Employ density functional theory (DFT) to model electron density distribution in the macrocyclic cavity, focusing on oxygen and nitrogen donor atoms. Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding affinities for ions like Ca²⁺ or Mg²⁺. Validate predictions experimentally via isothermal titration calorimetry (ITC) and ESI-MS .
- Data Contradiction Resolution : If simulations conflict with experimental binding data, recalibrate force field parameters or test alternative solvation models .
Q. How can researchers resolve contradictory data in reactivity studies involving the isoindole moiety?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., pH, temperature) to isolate competing reaction pathways (e.g., nucleophilic vs. electrophilic attacks). Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace reaction mechanisms. Cross-validate findings with in situ IR spectroscopy to detect transient intermediates .
- Theoretical Framework : Link results to established reaction mechanisms in phthalimide chemistry, such as acylation or ring-opening pathways, to contextualize discrepancies .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Implement high-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) optimized for polar macrocycles. Use mass-directed preparative HPLC for final purification. Validate purity via high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .
Experimental Design & Theoretical Integration
Q. How should researchers design experiments to probe the compound’s potential in drug delivery systems?
- Methodological Answer : Develop in vitro release assays using fluorophore-tagged analogs in simulated physiological media (e.g., PBS at 37°C). Monitor release kinetics via fluorescence spectroscopy. Pair with confocal microscopy to assess cellular uptake efficiency in model cell lines. Anchor the study to theories of supramolecular host-guest chemistry to guide hypothesis formulation .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare toxicity across cell lines. Integrate toxicogenomic databases (e.g., EPA DSSTox) to identify structural alerts or metabolic pathways linked to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
